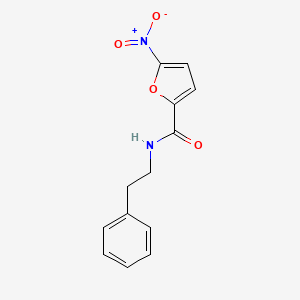![molecular formula C19H17N3O3 B5577519 N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)
N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.12699141 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Antioxidant Activity
N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide and its analogs have been the subject of research due to their intriguing molecular structures and potential biological activities. For instance, a study focused on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, where its structure was analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computations. This research highlighted the compound's crystalline nature and provided insights into its electronic properties, such as HOMO and LUMO energies, which are crucial for understanding its chemical reactivity and potential antioxidant properties. The study also employed DPPH free radical scavenging tests to determine its antioxidant capabilities, suggesting that similar compounds, including this compound, might possess significant antioxidant activities (Demir et al., 2015).
Synthesis and Neuroleptic Activity
The synthesis of related compounds has also been explored for their potential neuroleptic (antipsychotic) activities. A study detailed the synthesis and evaluation of various benzamides, including structures similar to this compound, for their inhibitory effects on apomorphine-induced stereotypy in rats. This research is indicative of the compound's potential application in developing new neuroleptic drugs, which could offer more effective treatments for psychosis with fewer side effects (Iwanami et al., 1981).
Anti-Inflammatory and Analgesic Agents
Further investigations have led to the synthesis of novel compounds derived from structures similar to this compound, with a focus on their anti-inflammatory and analgesic properties. One such study synthesized new heterocyclic compounds with potential as cyclooxygenase inhibitors, demonstrating significant analgesic and anti-inflammatory activities in vivo. These findings suggest that derivatives of this compound could be valuable in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Potential in Alzheimer's Disease Treatment
Research into the molecular imaging of serotonin 1A receptors in the brains of Alzheimer's disease patients using a compound structurally related to this compound has provided insights into the receptor densities in these patients. The compound used in the study, due to its selectivity for serotonin 1A receptors, has highlighted the potential of related compounds in diagnosing and understanding the progression of Alzheimer's disease, which could lead to more targeted treatments (Kepe et al., 2006).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-3-12-18(22-21-13)25-17-8-4-14(5-9-17)19(23)20-15-6-10-16(24-2)11-7-15/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYMAUOFYPQYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)


![2-(4-ethylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B5577474.png)
![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)
![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)

![(E)-4-[4-(4-Morpholinylsulfonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B5577521.png)


![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)
